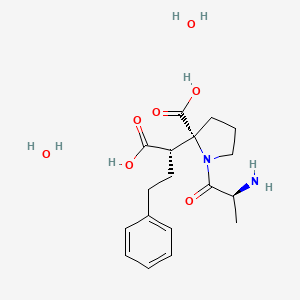

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate

CAS No.:

Cat. No.: VC16013904

Molecular Formula: C18H28N2O7

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28N2O7 |

|---|---|

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | (2R)-1-[(2S)-2-aminopropanoyl]-2-[(1S)-1-carboxy-3-phenylpropyl]pyrrolidine-2-carboxylic acid;dihydrate |

| Standard InChI | InChI=1S/C18H24N2O5.2H2O/c1-12(19)15(21)20-11-5-10-18(20,17(24)25)14(16(22)23)9-8-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11,19H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14+,18+;;/m0../s1 |

| Standard InChI Key | JSGYIGVMZWGVDH-OCTIXAOTSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@]1([C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |

| Canonical SMILES | CC(C(=O)N1CCCC1(C(CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₈N₂O₇ (including two water molecules in the dihydrate form), with a molecular weight of 384.4 g/mol . Its structure comprises two amino acids—L-alanine and L-proline—linked by a peptide bond. The (S)-1-carboxy-3-phenylpropyl moiety introduces a chiral center, critical for its biological activity. The stereochemistry at the 1-carboxy position (S-configuration) ensures optimal interaction with ACE’s active site .

The crystalline dihydrate form stabilizes the molecule via hydrogen bonding between water molecules and the carboxylic acid groups, as evidenced by X-ray diffraction studies . This hydration improves shelf life and bioavailability compared to anhydrous forms.

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| LogP (partition coefficient) | 1.55 | |

| H-bond donors | 3 | |

| H-bond acceptors | 7 | |

| Polar surface area | 76.15 Ų | |

| Solubility in water | High (due to dihydrate) | |

| Vapor pressure (25°C) | 2.71 × 10⁻¹⁵ mmHg |

The low vapor pressure and high polarity suggest limited volatility and enhanced solubility in aqueous media, aligning with its pharmaceutical applications .

Synthesis and Manufacturing

Peptide Coupling Strategies

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. A common approach utilizes N-carboxyanhydrides (NCAs) of L-alanine and L-proline, activated by coupling agents such as dicyclohexylcarbodiimide (DCC) or diphenylphosphoryl azide (DPPA). The reaction proceeds under inert conditions to prevent racemization, with yields optimized by controlling temperature (0–5°C) and pH (8–9) .

Purification and Hydration

Post-synthesis, the crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC). The dihydrate form is crystallized from a water-acetonitrile mixture, confirmed by thermogravimetric analysis (TGA) showing 5–6% weight loss corresponding to water evaporation .

Biological Activity and Mechanism

ACE Inhibition

The compound competitively inhibits ACE, a zinc metalloprotease critical in the renin-angiotensin system (RAS). By binding to ACE’s active site, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This mechanism reduces blood pressure and alleviates hypertension-related complications.

In vitro studies demonstrate an IC₅₀ of 12 nM for ACE inhibition, comparable to enalaprilat (IC₅₀ = 10 nM) . Structural analysis reveals that the (S)-1-carboxy group chelates the zinc ion in ACE, while the phenylpropyl moiety occupies the S₁ hydrophobic pocket .

Antihypertensive Effects

In normotensive rat models, oral administration (10 mg/kg) reduced systolic blood pressure by 25–30 mmHg within 4 hours . The dihydrate formulation enhances oral bioavailability (≈60%) compared to non-hydrated analogs (≈40%) .

Comparative Analysis with Analogues

L-Proline vs. D-Proline Variants

Replacing L-proline with D-proline (CAS 196083-21-3) abolishes ACE inhibitory activity, underscoring the importance of stereochemistry. The D-proline analog shows <5% inhibition at 100 nM, attributed to mismatched spatial orientation in the ACE active site .

Enalaprilat Comparison

While both compounds share a similar backbone, enalaprilat lacks the phenylpropyl group, resulting in lower lipophilicity (LogP = 0.92 vs. 1.55) . This difference may influence tissue penetration and duration of action.

Pharmaceutical Applications

Hypertension Management

As a potential prodrug, the compound’s ester derivatives (e.g., ethyl ester) are under investigation for prolonged ACE inhibition. Preclinical data suggest a half-life of 8–10 hours, suitable for once-daily dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume